Methazolamide-d3
Description
Contextualization of Carbonic Anhydrase Inhibitors in Biomedical Science
Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family. wikipedia.org Their application in biomedical science is extensive and well-documented.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are crucial for a variety of physiological processes. semanticscholar.orgwikipedia.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, ion transport, and other metabolic pathways. semanticscholar.orgopenaccessjournals.com
In mammals, at least 14 different CA isoforms have been identified, each with distinct tissue distributions and subcellular localizations. wikipedia.orgtaylorfrancis.com These isoforms are broadly categorized based on their location:
Cytosolic: CA I, CA II, CA III, CA VII, and CA XIII tandfonline.com
Membrane-bound: CA IV, CA IX, CA XII, and CA XIV taylorfrancis.comtandfonline.com
Mitochondrial: CA V taylorfrancis.com
Secreted: CA VI (found in saliva) taylorfrancis.com
The diverse physiological roles of these isozymes are summarized below:
| Physiological Process | Involved CA Isozymes (Examples) | Function |
| Respiration & CO2 Transport | CA I, CA II | Facilitates the transport of CO2 from tissues to the lungs. openaccessjournals.com |
| pH Homeostasis | Multiple Isoforms | Regulates pH in various tissues and bodily fluids. wikipedia.orgopenaccessjournals.com |
| Electrolyte Secretion | CA II, CA IV | Involved in the secretion of electrolytes in organs like the eye and kidney. semanticscholar.orgopenaccessjournals.com |
| Biosynthetic Reactions | CA V | Participates in metabolic pathways such as gluconeogenesis and lipogenesis. semanticscholar.orgwho.int |
| Cerebrospinal Fluid (CSF) Production | CA II | Contributes to the formation of CSF in the choroid plexus. wikipedia.orgnih.gov |
| Aqueous Humor Production | CA II, CA IV | Regulates the production of aqueous humor in the ciliary processes of the eye. wikipedia.orgapexbt.com |
The presence of multiple CA isozymes in various tissues highlights their importance in maintaining physiological balance and presents opportunities for targeted therapeutic intervention. taylorfrancis.comresearchgate.net
The inhibition of carbonic anhydrase has significant therapeutic implications across various fields of medicine. openaccessjournals.com By targeting specific CA isozymes, researchers can modulate physiological processes to manage a range of conditions. The primary therapeutic applications of CAIs that are actively being researched include:
Glaucoma: By inhibiting CA in the ciliary processes of the eye, CAIs reduce the production of aqueous humor, thereby lowering intraocular pressure. wikipedia.orgnih.gov
Epilepsy: Certain CAIs have demonstrated anticonvulsant properties, making them a subject of neurological research. wikipedia.orgopenaccessjournals.com
Altitude Sickness: CAIs can help the body acclimatize to high altitudes by counteracting respiratory alkalosis. wikipedia.orgnih.gov
Idiopathic Intracranial Hypertension: By reducing the production of cerebrospinal fluid, CAIs can help lower intracranial pressure. wikipedia.orgnih.gov
Cancer: Some CA isozymes, such as CA IX and CA XII, are overexpressed in certain tumors and are being investigated as potential targets for anticancer therapies. researchgate.netnih.gov
The parent compound, Methazolamide (B1676374), is a known inhibitor of carbonic anhydrase and has been studied for its potential neuroprotective effects and its role in treating conditions like glaucoma and subarachnoid hemorrhage. medchemexpress.comnih.gov Recent research has even explored its potential in addressing tau protein accumulation, a factor in neurodegenerative diseases like Alzheimer's. scitechdaily.comwikipedia.orgdrugtargetreview.com
Overview of Carbonic Anhydrase Isozymes and Their Physiological Roles
Definition and Research Relevance of Stable Isotope Labeled Compounds
Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that element. Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are invaluable tools in biomedical and pharmaceutical research. acs.org
Deuterium labeling involves the substitution of hydrogen atoms with deuterium atoms. clearsynth.com Deuterium is a stable isotope of hydrogen, containing one proton and one neutron, making it twice as heavy as protium (B1232500) (the most common hydrogen isotope). clearsynth.comuobaghdad.edu.iq This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. vulcanchem.com
This fundamental difference is the basis of the "kinetic isotope effect," where the rate of a chemical reaction can be slowed down when a C-H bond cleavage is involved in the rate-determining step. musechem.comassumption.edu In pharmaceutical research, this effect can be strategically utilized to alter a drug's metabolic profile. clearsynth.com
The use of deuterated analogs like Methazolamide-d3 offers several advantages in pharmacological research:
Metabolic Stability Studies: Deuteration at a site of metabolic oxidation can slow down the rate of metabolism, leading to a longer half-life and altered pharmacokinetic properties. vulcanchem.comdovepress.com This allows researchers to study metabolic pathways and the impact of metabolic stability on a drug's disposition. clearsynth.com
Internal Standards for Bioanalysis: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry assays. vulcanchem.com Because they are chemically identical to the parent drug but have a different mass, they can be used to accurately quantify the concentration of the non-labeled drug in biological samples. musechem.com
Investigation of Drug Disposition: SIL compounds help in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.org
Improving Pharmacokinetic Profiles: In some cases, deuteration can lead to improved pharmacokinetic properties, potentially reducing the formation of toxic metabolites and enhancing the safety profile of a drug. clearsynth.comdovepress.comnih.gov
Principles of Deuterium Labeling in Pharmaceutical Research
Academic Rationale for Investigating this compound
The primary academic rationale for investigating this compound stems from its utility as a tool in pharmacological and metabolic research. As the deuterated analog of Methazolamide, it serves as an ideal internal standard for the quantification of Methazolamide in biological matrices using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Enhancement of Metabolic Stability through Deuteration in Research Models
A primary focus of research involving deuterated compounds is the enhancement of metabolic stability. juniperpublishers.comnih.gov The substitution of hydrogen with deuterium can significantly alter a drug's pharmacokinetic profile. vulcanchem.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. juniperpublishers.comunibestpharm.com This "deuterium kinetic isotope effect" can lead to a reduced rate of metabolism. wikipedia.org
In the context of research models, this enhanced stability allows for a more controlled investigation of a compound's pharmacological effects, as the concentration of the parent drug remains higher for a longer duration. This can potentially lead to a prolonged biological half-life. juniperpublishers.com While specific in-vivo metabolic studies on this compound are not extensively published, the principle of deuteration suggests that it would exhibit slower metabolism compared to Methazolamide, particularly if the deuterated site is a primary location for metabolic attack. juniperpublishers.comvulcanchem.com This makes it a valuable tool for studying the metabolic pathways of Methazolamide itself. vulcanchem.com
Maintenance of Parent Compound's Core Pharmacological Activity
Crucially, the strategic placement of deuterium atoms in this compound is designed to not significantly alter its fundamental pharmacological activity. vulcanchem.com Methazolamide, the parent compound, is a potent inhibitor of the enzyme carbonic anhydrase. wikipedia.orgaapharma.carxlist.comdrugbank.com This enzyme is crucial for various physiological processes, including the formation of aqueous humor in the eye. aapharma.carxlist.com By inhibiting carbonic anhydrase, Methazolamide reduces intraocular pressure. wikipedia.orgrxlist.com
Recent research has also explored the potential of Methazolamide in clearing the build-up of tau protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's. news-medical.net In such studies, a deuterated analog like this compound could be instrumental in investigating the underlying mechanisms with potentially greater in-vivo stability.
Role as a Research Tool in Quantitative Assays
One of the most widespread and critical applications of this compound is its use as an internal standard in quantitative assays. vulcanchem.com In analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte. veeprho.comcaymanchem.com
Because this compound has a slightly higher molecular weight than Methazolamide due to the deuterium atoms, it can be distinguished by a mass spectrometer. vulcanchem.compharmaffiliates.com However, its chemical and physical properties are nearly identical, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. nih.govsigmaaldrich.com This co-elution and similar ionization efficiency, coupled with its distinct mass-to-charge ratio, allows for the precise and accurate measurement of Methazolamide concentrations in biological matrices such as blood, plasma, and urine. veeprho.comnih.gov This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Methazolamide. vulcanchem.comveeprho.com
| Application Area | Specific Use | Rationale |
|---|---|---|
| Metabolic Studies | Investigating metabolic pathways of Methazolamide. vulcanchem.com | Slower metabolism due to the kinetic isotope effect allows for clearer identification of metabolic processes. juniperpublishers.comwikipedia.org |
| Pharmacological Research | Studying the effects of carbonic anhydrase inhibition. vulcanchem.com | Maintains the core pharmacological activity of the parent compound. vulcanchem.com |
| Quantitative Analysis | Internal standard for LC-MS or GC-MS assays. vulcanchem.comveeprho.com | Similar chemical behavior to Methazolamide but with a distinct mass for accurate quantification. veeprho.comnih.gov |
Properties
CAS No. |
1795133-31-1 |
|---|---|
Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
239.282 |
IUPAC Name |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
InChI Key |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Synonyms |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
Origin of Product |
United States |
Synthesis and Structural Characterization of Methazolamide D3 for Research Integrity
Synthetic Pathways for Deuterated Methazolamide (B1676374) Analogs
The synthesis of Methazolamide-d3 involves the strategic incorporation of deuterium (B1214612) atoms into the methazolamide molecule. This process requires specialized synthetic routes that differ from the synthesis of the non-deuterated parent compound.
Strategies for Deuterium Incorporation at Specific Molecular Positions
Deuterium-enriched compounds are typically prepared using starting materials that are already enriched with deuterium. google.com The primary strategy for synthesizing this compound involves introducing a deuterated acetyl group. This is often achieved by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to react with the precursor molecule, 5-amino-4-methyl-1,3,4-thiadiazole-2-sulfonamide. This targeted approach ensures that the deuterium atoms are located on the acetyl moiety, creating N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d3. vulcanchem.com
Another approach involves the catalytic deuteration of N-alkylamine-based pharmaceutical compounds. nih.gov This method utilizes a Lewis acidic and Brønsted basic catalyst system to facilitate the exchange of hydrogen for deuterium at specific positions. nih.gov While not explicitly detailed for this compound, such innovative strategies highlight the evolving techniques in deuterium labeling. nih.govnih.govnih.gov
Chemical Reactions and Conditions for this compound Derivatization
The synthesis of Methazolamide itself provides a basis for understanding the derivatization process. A known synthesis of Methazolamide involves the reaction of 5-amino-2-mercapto-1,3,4-thiadiazole with an acylating agent, followed by oxidation and amidation. blogspot.com For the d3 analog, the key step is the acylation using a deuterated reagent.
The reaction conditions for such derivatizations are critical. For instance, in the derivatization of the related compound acetazolamide (B1664987) for analytical purposes, the reaction with pentafluorobenzyl (PFB) bromide is carried out in anhydrous acetonitrile (B52724) at a controlled temperature to prevent decomposition. scienceopen.com Similar considerations for temperature, solvent, and catalyst are crucial in the synthesis of this compound to ensure high yield and purity. The final step typically involves purification, often through recrystallization or column chromatography, to isolate the desired deuterated compound. researchgate.net
Spectroscopic and Analytical Confirmation of Deuteration
Once synthesized, the successful incorporation of deuterium and the structural integrity of this compound must be rigorously confirmed. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Application of Mass Spectrometry for Isotopic Purity Verification
Mass spectrometry (MS) is a powerful technique for verifying the isotopic purity of deuterated compounds. vulcanchem.comijnrd.org The introduction of deuterium atoms results in a predictable increase in the molecular weight of the compound. For this compound, the molecular formula is C5H5D3N4O3S2, with a molecular weight of approximately 239.29 g/mol , compared to the non-deuterated form's molecular weight. vulcanchem.compharmaffiliates.com
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this analysis. scienceopen.comijnrd.orgoup.com In GC-MS analysis, often after derivatization to increase volatility, the mass spectrum of the deuterated compound will show a characteristic mass shift. scienceopen.comresearchgate.net For example, in the analysis of a mixture of d0- and d3-acetazolamide derivatives, mass fragments differing by 3 Da were clearly observed, confirming the presence of the deuterated acetyl group. scienceopen.com This mass shift is the key indicator used to quantify the level of deuterium incorporation and to ensure that the isotopic enrichment is high, often aiming for ≥98% or ≥99% deuterated forms. caymanchem.com
Table 1: Mass Spectrometry Data for Methazolamide and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Shift (vs. d0) |
| Methazolamide | C5H8N4O3S2 | ~236.27 | N/A |
| This compound | C5H5D3N4O3S2 | ~239.29 | +3 |
| Methazolamide-d6 | C5H2D6N4O3S2 | ~242.31 | +6 |
This table is for illustrative purposes. Actual observed masses may vary based on ionization method and instrumentation.
Utilisation of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecular structure. researchgate.netunifi.itnih.gov While ¹H NMR spectra of the deuterated compound will show a decrease or absence of signals corresponding to the positions where hydrogen has been replaced by deuterium, ²H (deuterium) NMR will show signals at the positions of deuterium incorporation.
Impurity Profiling and Control in Research-Grade this compound
Ensuring the purity of research-grade this compound is paramount for its use as an internal standard. arastirmax.commedwinpublishers.com Impurity profiling involves the identification, quantification, and characterization of any unwanted chemical substances. arastirmax.com
Impurities in a deuterated standard can arise from several sources, including the starting materials, byproducts of the synthesis, or degradation products. medwinpublishers.com For this compound, potential impurities could include residual non-deuterated Methazolamide, partially deuterated species (d1 or d2), or other related substances.
The control of these impurities is achieved through a combination of robust synthetic procedures and rigorous purification and analytical methods. researchgate.net High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify impurities. ijnrd.orgresearchgate.net By developing and validating specific analytical methods, manufacturers can ensure that each batch of research-grade this compound meets stringent purity specifications. nih.gov This includes setting limits for known and unknown impurities and ensuring that the isotopic enrichment is consistently high. The presence of any significant impurity could compromise the accuracy of studies where this compound is used for quantification. researchgate.net
Table 2: Common Analytical Techniques for Impurity Profiling
| Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of impurities. ijnrd.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. |
Identification of Impurities and Structural Analogs
The analytical characterization of this compound is critical for ensuring its purity and the integrity of research in which it is used as a standard. The synthesis process can result in the formation of various impurities, which are often structural analogs of the parent compound. Research into methazolamide products has identified several such impurities. nih.gov All five impurities identified in one study were found to be structural analogs of methazolamide. nih.gov
Commonly identified impurities include compounds formed through side reactions or from the degradation of methazolamide. For instance, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide has been identified as Impurity D of methazolamide. Other related substances and potential impurities include deuterated and non-deuterated variants that may co-exist in a prepared sample. pharmaffiliates.com These include compounds where the number and position of deuterium atoms differ from the target this compound molecule, such as Methazolamide-d6. pharmaffiliates.com Structural analogs also include other sulfonamide-based carbonic anhydrase inhibitors like acetazolamide and ethoxzolamide. nih.gov A study on acetazolamide identified a structural analog, CL 13 ,850, which lacks enzyme inhibitory activity. nih.gov
The table below details some of the known impurities and related compounds of methazolamide.
Table 1: Identified Impurities and Structural Analogs of Methazolamide
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Impurity D) | C₅H₇N₃OS₂ | 189.26 | 38583-51-6 |
| (E)-N-(3-Methyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide (Impurity C) | C₅H₇N₃OS | 157.19 | 58537-52-3 |
| 5-Imino-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonamide | C₃H₆N₄O₂S₂ | 194.23 | 86029-46-1 |
| 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid | C₅H₇N₃O₄S₂ | 237.26 | 1312679-00-7 |
Data sourced from Pharmaffiliates and Simson Pharma Limited. pharmaffiliates.com
Analytical Techniques for Impurity Characterization (e.g., HPLC-MS, FT-IR, UV-Vis, Q-TOF MS)
A suite of advanced analytical techniques is employed to detect, identify, and quantify impurities in this compound, ensuring the compound's structural integrity and purity. The combination of chromatographic separation with various spectroscopic detection methods provides comprehensive characterization. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for separating and identifying impurities. HPLC separates components of a mixture based on their interactions with a stationary phase, and the eluting components are then ionized and analyzed by a mass spectrometer. nih.gov For methazolamide and its metabolites, reversed-phase columns (like C18) are often used for chromatographic separation. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In MS/MS analysis of a methazolamide metabolite, precursor ions were fragmented to produce characteristic product ions, confirming the structure. nih.gov The use of deuterated internal standards, such as this compound itself, is crucial for accurate quantification in mass spectrometry-based methods. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantifying compounds with chromophores (light-absorbing groups). Methazolamide exhibits maximum UV absorption at specific wavelengths, which can be used for its detection. nih.gov For instance, in 95% ethanol, its maximum absorption is at 254 nm. nih.gov UV-Vis detectors are often coupled with HPLC systems to quantify the separated compounds, including impurities. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS): Q-TOF MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, which is essential for identifying unknown impurities and elucidating their structures. sci-hub.se Q-TOF MS has been instrumental in characterizing novel impurities found in methazolamide that had not been previously reported. nih.gov The technique can provide detailed structural information; for methazolamide, the loss of a methyl radical to form an ion with m/z 221 is a known fragmentation pattern observed in mass spectrometry. sci-hub.se
The table below summarizes the application of these analytical techniques in the characterization of this compound and its impurities.
Table 2: Application of Analytical Techniques for this compound Characterization
| Technique | Principle | Application in this compound Analysis | References |
|---|---|---|---|
| HPLC-MS | Separates compounds based on polarity, followed by mass-based detection and fragmentation. | Separation and quantification of this compound from its impurities and analogs. Structural elucidation of impurities via MS/MS fragmentation patterns. | nih.govnih.gov |
| FT-IR | Measures absorption of infrared light, corresponding to molecular vibrations of functional groups. | Provides a molecular "fingerprint" to confirm the identity of this compound and identify impurities with different functional groups. | nih.govnih.gov |
| UV-Vis | Measures absorption of UV-Visible light by chromophores in the molecule. | Quantification of this compound and its impurities in solution, often used as a detector for HPLC. | nih.govnih.gov |
| Q-TOF MS | Provides highly accurate mass measurements of ions and their fragments. | Determination of elemental composition for unknown impurities, enabling precise structural identification. | nih.govsci-hub.se |
Advanced Analytical Methodologies for Methazolamide D3 Quantification in Research Matrices
Role of Methazolamide-d3 as an Internal Standard in Quantitative Mass Spectrometry
In the realm of quantitative analysis, particularly within mass spectrometry, the use of an internal standard is paramount for achieving accurate and reliable results. scioninstruments.com this compound is frequently employed as an internal standard for the quantification of Methazolamide (B1676374) in various biological samples. veeprho.comcaymanchem.com The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, chromatography, and detection, thereby improving the precision of the analytical method. scioninstruments.comcerilliant.com
Principles of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SID-MS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as this compound, to a sample. up.ac.zaontosight.ai This "spike" is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes like deuterium (B1214612). ontosight.ai
The core principle of SID-MS is that the isotopically labeled internal standard and the native analyte behave identically during extraction, derivatization, and chromatographic separation. scioninstruments.com However, they are readily distinguishable by the mass spectrometer due to their mass difference. ontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the internal standard, one can accurately determine the concentration of the analyte in the original sample. ontosight.ai This method effectively corrects for any sample loss or variability in ionization efficiency, leading to highly precise and accurate quantification. clearsynth.com
Applications in Biological Sample Analysis
The application of this compound as an internal standard is particularly valuable in the analysis of complex biological matrices such as blood, plasma, and urine. vulcanchem.comnih.gov These samples contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, allowing for accurate compensation and reliable quantification. texilajournal.com
For instance, in pharmacokinetic studies, this compound is used to precisely measure the concentration of Methazolamide over time, providing crucial data on the drug's absorption, distribution, metabolism, and excretion. vulcanchem.comveeprho.com This information is vital for understanding the behavior of the drug within a biological system.
Chromatographic and Mass Spectrometric Techniques
Several advanced analytical techniques are employed for the separation and detection of this compound and its parent compound. These methods offer high sensitivity, selectivity, and accuracy, making them indispensable in modern research.
Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS)
Gas chromatography coupled with negative ion chemical ionization-mass spectrometry (GC-NICI-MS) is a highly sensitive technique used for the analysis of certain compounds, including sulfonamides like Methazolamide. vulcanchem.comnih.gov In this method, the sample is first derivatized to increase its volatility and thermal stability for GC analysis. For sulfonamides, derivatization with reagents like pentafluorobenzyl (PFB) bromide has been shown to be effective. scienceopen.com
Following separation on the GC column, the analytes enter the mass spectrometer where they undergo negative ion chemical ionization. This "soft" ionization technique often results in less fragmentation and a more abundant molecular ion, enhancing selectivity and sensitivity. researchgate.net For Methazolamide, the N,N-dipentafluorobenzyl derivative can be formed and detected. researchgate.net The distinct mass difference between the deuterated and non-deuterated derivatives allows for precise quantification using selected ion monitoring (SIM). scienceopen.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the quantification of drugs and their metabolites in biological fluids. nih.govanalis.com.my This method combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. analis.com.my
In a typical HPLC-MS/MS workflow for Methazolamide analysis, the sample is first subjected to a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. nih.govoup.com The extracted sample is then injected into the HPLC system, where Methazolamide and its deuterated internal standard are separated from other components on a reversed-phase column. nih.govpharmacreations.com
The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, specific precursor ions for both Methazolamide and this compound are selected and fragmented to produce characteristic product ions. By monitoring these specific transitions (a technique known as multiple reaction monitoring or MRM), the method achieves exceptional selectivity and sensitivity, allowing for the accurate quantification of Methazolamide even at very low concentrations. oup.com
Table 1: Example HPLC-MS/MS Parameters for Methazolamide Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 4.6 x 150mm, 5µm) nih.govpharmacreations.com |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water nih.govresearchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) oup.comuantwerpen.be |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) oup.com |
| MRM Transitions | Analyte and internal standard specific transitions |
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry
High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometry is another powerful tool used in the analysis of compounds like Methazolamide. vulcanchem.comnih.gov This technique provides high mass accuracy and resolution, which aids in the confident identification and characterization of analytes, including impurities and metabolites. nih.govresearchgate.net
When coupled with HPLC, Q-TOF MS allows for the acquisition of full-scan, high-resolution mass spectra, enabling the identification of unknown compounds in a sample. researchgate.net The high mass accuracy of the instrument allows for the determination of the elemental composition of an ion, which is invaluable for structure elucidation. emblasproject.org In the context of this compound analysis, Q-TOF can be used to confirm the identity of the internal standard and the analyte with a high degree of certainty and to investigate potential metabolic pathways of the drug. nih.govresearchgate.net
Method Development and Validation Protocols for Research Assays
The development of a robust and reliable research assay for Methazolamide using this compound as an internal standard requires rigorous validation to ensure the integrity of the generated data. The protocols are designed to demonstrate that the analytical method is accurate, precise, and specific for its intended use.
The validation of a bioanalytical method is a comprehensive process guided by regulatory principles, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability. researchgate.netfda.gov When using this compound as an internal standard for Methazolamide quantification, the following parameters are critical:
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For Methazolamide assays, calibration curves are prepared by spiking blank biological matrix (e.g., plasma) with known concentrations of Methazolamide and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear relationship, typically confirmed by a correlation coefficient (r²) of >0.99, is essential. nih.govnih.gov
Accuracy and Precision (Reproducibility): Accuracy refers to the closeness of the mean test results to the true value, while precision, or reproducibility, measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). For bioanalytical methods, the accuracy should typically be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). nih.gov
Selectivity and Matrix Effect: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. wuxiapptec.com The use of this compound helps to correct for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, thereby affecting accuracy. wuxiapptec.comwuxiapptec.com The consistency of the this compound response across different lots of biological matrix is evaluated to ensure the absence of a significant matrix effect. fda.gov
Stability: The stability of Methazolamide and this compound must be evaluated under various conditions that samples may experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures, to ensure that the concentration does not change from sample collection to analysis. researchgate.net
Below is a table summarizing typical validation parameters for a research assay using this compound.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Establishes a proportional relationship between analyte concentration and instrument response over a defined range. |
| Intra-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Assesses the closeness of results obtained within a single analytical run. |
| Intra-day Precision (CV) | ≤15% (≤20% at LLOQ) | Measures the reproducibility of results within a single analytical run. nih.gov |
| Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Assesses the closeness of results obtained on different days. |
| Inter-day Precision (CV) | ≤15% (≤20% at LLOQ) | Measures the reproducibility of the assay over time. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures that the method measures only the intended analyte without interference from other matrix components. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Evaluates the influence of matrix components on the ionization of the analyte and IS. wuxiapptec.com |
| Stability (various conditions) | Analyte concentration within ±15% of the initial concentration | Confirms that the analyte is stable during sample handling, processing, and storage. researchgate.net |
Once validated, the analytical method employing this compound as an internal standard can be applied to quantify Methazolamide in various preclinical biological samples to support pharmacokinetic and metabolism studies. The choice of matrix depends on the research question.
Plasma: Plasma is the most common matrix for pharmacokinetic studies, providing information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov Methods are often validated for concentration ranges reflective of expected in vivo levels. nih.gov
Tissues: Quantifying drug concentration in tissues is crucial for understanding drug distribution to the site of action or potential sites of toxicity. The extraction procedure for tissues is typically more complex than for plasma and requires homogenization before extraction. The validation must account for the specific tissue matrix.
Cell Lysates: In vitro studies using cell cultures are fundamental for investigating cellular uptake, metabolism, and mechanisms of action. nih.gov Quantification of Methazolamide in cell lysates, after incubation, helps to correlate drug exposure with cellular responses. nih.gov For instance, studies have investigated the metabolism of Methazolamide in immortalized human keratinocytes (HaCaT cells) to understand its effects at a cellular level. nih.gov
The following table presents exemplary data for the quantification of Methazolamide in different preclinical biological samples, illustrating the types of matrices and concentration ranges that can be analyzed using a method with a stable isotope-labeled internal standard like this compound.
| Biological Matrix | Analyte/Internal Standard | Analytical Technique | Typical Concentration Range | Research Application | Reference |
| Human Whole Blood, Plasma, Urine | Methazolamide | HPLC-UV | 1 - 100 µg/mL | Characterizing pharmacokinetics in human subjects. | nih.gov |
| Rat Plasma | Memantine / Fluoxetine (IS) | HPLC-Fluorescence | 10 - 400 ng/mL | Studying pharmacokinetic interactions with Methazolamide. | |
| Human Keratinocyte (HaCaT) Culture Medium | Methazolamide Metabolite (MSO) | LC-MS/MS | Not specified (qualitative) | Investigating in vitro metabolism and identifying metabolites. | nih.gov |
| Human Urine and Hair | Acetazolamide (B1664987), other CAIs | UHPLC-MS/MS | 0.07 - 500 ng/mL (Urine) | Monitoring drug use in clinical and forensic settings. | nih.gov |
| Human Plasma | Acetazolamide / Acetazolamide-d3 | LC-MS/MS | 50.3 - 12046 ng/mL | Supporting clinical pharmacokinetic studies with a high-throughput assay. | researchgate.net |
Molecular and Enzymatic Research on Methazolamide D3 As a Carbonic Anhydrase Inhibitor
Mechanism of Carbonic Anhydrase Inhibition by Methazolamide-d3
This compound, a deuterated analog of Methazolamide (B1676374), functions as a potent inhibitor of carbonic anhydrase (CA) enzymes. vulcanchem.com These zinc metalloenzymes are crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. openaccessjournals.comresearchgate.net The inhibitory mechanism of this compound is predicated on the foundational mechanism of its parent compound, Methazolamide, which involves direct interaction with the enzyme's active site. aapharma.ca The strategic deuteration in this compound is primarily intended to alter metabolic stability rather than significantly changing its chemical reactivity or binding properties with the target enzyme. vulcanchem.com
Reversible Inhibition Kinetics and Binding Site Interactions
The inhibition of carbonic anhydrase by Methazolamide is characterized as a noncompetitive and reversible process. aapharma.casigmaaldrich.com Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds and ionic bonds, allowing for the possibility of dissociation. sigmaaldrich.comlibretexts.org In non-competitive inhibition, the inhibitor can bind to a site on the enzyme that is distinct from the substrate-binding site, affecting the enzyme's catalytic activity without preventing substrate binding. wikipedia.orgucdavis.edu
Neutron and X-ray diffraction studies of Methazolamide bound to human carbonic anhydrase II (hCA II) have provided a detailed map of the binding site interactions. iucr.orgnih.gov The sulfonamide group of Methazolamide is a critical component for its inhibitory activity. The deprotonated nitrogen atom of the sulfonamide moiety coordinates directly with the Zn(II) ion located at the catalytic center of the active site. This interaction is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide group forms hydrogen bonds with the side chain of the amino acid residue Threonine 199 (Thr199). iucr.org The thiadiazole ring of Methazolamide also engages in interactions with hydrophobic and hydrophilic residues within the active site cavity, further anchoring the inhibitor. ingentaconnect.com The binding affinity (Ki) for Methazolamide against hCA II is approximately 10 nM. iucr.orgnih.gov Given that deuteration does not significantly alter binding properties, this compound is expected to exhibit a similar reversible inhibition kinetic profile and engage in identical binding site interactions. vulcanchem.com
Conformational Changes and Active Site Modulation upon Binding
Structural studies reveal that the binding of Methazolamide causes a notable change in the orientation of the side chain of Glutamine 92 (Gln92). iucr.orgnih.gov This reorientation leads to the loss of a hydrogen bond between Gln92 and the inhibitor, an enthalpic cost that compensates for the entropic gain from displacing water molecules. nih.gov This modulation of the active site's hydrogen-bonding network and solvent structure is a key feature of the inhibitory mechanism. iucr.org The presence of the methyl group on Methazolamide, compared to its predecessor Acetazolamide (B1664987), results in the displacement of additional water molecules from the active site, which theoretically enhances binding affinity. iucr.orgnih.gov These structural perturbations within the active site upon binding effectively block the enzyme's catalytic function. researchgate.net
Deuterium (B1214612) Isotope Effects on Enzyme-Inhibitor Dynamics
The substitution of hydrogen with its heavier, stable isotope deuterium is a common strategy in medicinal chemistry to influence the pharmacokinetic properties of a drug. nih.gov This is due to the "deuterium isotope effect," which stems from the fundamental physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. unam.mx
Kinetic Isotope Effects in Enzymatic Assays
Kinetic isotope effects (KIEs) are powerful tools used to probe the mechanisms of enzyme-catalyzed reactions. nih.gov A KIE is observed when isotopic substitution at a particular atomic position in a substrate or inhibitor leads to a change in the reaction rate. nih.govnih.gov While the primary purpose of creating this compound is to affect its metabolic profile, it is important to consider any potential KIE on its direct interaction with carbonic anhydrase. vulcanchem.com
The inhibitory action of Methazolamide on carbonic anhydrase is primarily due to the binding of its sulfonamide group to the active site zinc ion, a process that does not involve the cleavage of the N-methyl C-H bonds. aapharma.ca Therefore, a significant primary KIE on the inhibition constant (Ki) itself is not expected. The deuteration does not significantly alter the electronic properties that govern the binding affinity. vulcanchem.com However, secondary KIEs, which are smaller effects arising from isotopic substitution at positions not directly involved in bond-breaking, could theoretically influence enzyme-inhibitor dynamics, but such effects are generally minor compared to the primary KIEs observed in metabolic reactions. unam.mx Thus, in enzymatic assays measuring the direct inhibition of carbonic anhydrase, the inhibitory potency of this compound is anticipated to be nearly identical to that of non-deuterated Methazolamide. vulcanchem.com
Isozyme Selectivity and Specificity Studies
Humans express 15 different isoforms of carbonic anhydrase, which are found in various tissues and cellular compartments and play diverse physiological roles. openaccessjournals.comnih.gov Most clinically used carbonic anhydrase inhibitors, including Methazolamide, are not highly selective and inhibit multiple isozymes. openaccessjournals.com This lack of selectivity can contribute to side effects.
Methazolamide demonstrates varying inhibitory activity against different CA isozymes. apexbt.com It is a potent inhibitor of the cytosolic isoform hCA II and the membrane-bound isoform hCA IV. apexbt.comarvojournals.org Studies have reported a 50% inhibitory concentration (IC50) of 8.1 nM for hCA II and 80.3 nM for hCA IV. apexbt.com In contrast, its inhibitory activity against the cytosolic isoform hCA I is weaker. researchgate.net Furthermore, research has shown that common sulfonamide inhibitors like Methazolamide are particularly poor inhibitors of the cytosolic isoform hCA III, with inhibition observed only in the micromolar range. unifi.it Some studies also suggest that certain inhibitors have selectivity for the mitochondrial isoforms CA-VA and CA-VB. nih.gov The isozyme selectivity profile of this compound is expected to be identical to that of Methazolamide, as the deuteration does not fundamentally alter the molecular structure responsible for binding to the various isozyme active sites. vulcanchem.com
Table 1: Inhibition Constants (IC50/Ki) of Methazolamide against various Carbonic Anhydrase Isozymes This table presents data for the parent compound, Methazolamide, as the deuterated version is expected to have identical binding and inhibition properties.
| Isozyme | Inhibition Constant (IC50/Ki) | Reference(s) |
| Human CA I | Micromolar range | researchgate.net |
| Human CA II | 8.1 nM (IC50) / ~10 nM (Ki) | iucr.orgapexbt.com |
| Human CA III | Micromolar range (poor inhibitor) | unifi.it |
| Human CA IV | 80.3 nM (IC50) | apexbt.com |
Inhibition Profiles Across Human Carbonic Anhydrase Isoforms (e.g., CA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV)
This compound, a deuterated analog of methazolamide, functions as a carbonic anhydrase (CA) inhibitor. vulcanchem.com The strategic incorporation of deuterium atoms is primarily intended to alter the molecule's metabolic stability while not significantly changing its intrinsic chemical reactivity or binding properties. vulcanchem.com Therefore, the inhibition profile of this compound across various human carbonic anhydrase (hCA) isoforms is expected to closely mirror that of its non-deuterated parent compound.
Methazolamide is known to be a potent inhibitor of several CA isoforms. drugbank.compatsnap.com Research on the non-deuterated form demonstrates moderate to high inhibitory activity against multiple isoforms, which is crucial for its therapeutic effects, such as reducing intraocular pressure in the treatment of glaucoma by inhibiting CAs in the ciliary processes of the eye. vulcanchem.comdrugbank.compatsnap.com
Specific inhibitory activities for non-deuterated methazolamide have been quantified for several key hCA isoforms. It is a highly potent inhibitor of the widespread and physiologically dominant hCA II isoform, with reported inhibition constant (Ki) and 50% inhibition concentration (IC50) values in the low nanomolar range. medchemexpress.comapexbt.com Its activity against other isoforms, such as hCA I and hCA IV, has also been characterized. apexbt.comresearchgate.net While comprehensive inhibition data across all 15 known human isoforms for methazolamide is not fully detailed in the available literature, the existing data underscores its potent, multi-isoform inhibitory action.
Table 1: Inhibition Constants of Non-Deuterated Methazolamide Against Human Carbonic Anhydrase Isoforms Note: This data for the non-deuterated parent compound is considered representative of this compound's direct enzymatic inhibition.
| Isoform | Inhibition Constant (Ki / IC50) | Reference |
|---|---|---|
| hCA I | 15 nM (Ki) | researchgate.net |
| hCA II | 14 nM (Ki) | medchemexpress.comresearchgate.net |
| hCA II | 8.1 nM (IC50) | apexbt.com |
| hCA IV | 80.3 nM (IC50) | apexbt.com |
| hCA IX | 31 nM (Ki) | researchgate.net |
Comparative Enzymatic Inhibition with Non-Deuterated Methazolamide and Other Carbonic Anhydrase Inhibitors
The inhibitory potency of this compound is best understood in comparison to its parent compound and other clinically relevant carbonic anhydrase inhibitors (CAIs). As deuteration does not typically alter the mechanism of enzyme binding, the enzymatic inhibition of this compound is comparable to that of non-deuterated methazolamide. vulcanchem.com
Methazolamide and its predecessor, acetazolamide, are both sulfonamide derivatives that function by inhibiting CA enzymes. nih.gov Studies comparing the two have shown they possess similar inhibition constants for key isoforms like CA II and CA IV. nih.gov However, methazolamide is noted to have greater lipid solubility. nih.gov Other CAIs used for comparison include the topical agent dorzolamide (B1670892) and the antiepileptic drug topiramate, which also exhibits significant CA inhibitory activity. vulcanchem.comnih.gov A fluorinated analog of methazolamide was shown to be an even more effective hCA II inhibitor, demonstrating how structural modifications can enhance potency. researchgate.net
The following table provides a comparative overview of the inhibition constants for these compounds against select CA isoforms, highlighting the relative potency of methazolamide.
Table 2: Comparative Inhibition of Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Methazolamide | hCA II | 14 nM | medchemexpress.comresearchgate.net |
| Acetazolamide | hCA II | ~10 nM | nih.gov |
| Topiramate | hCA II | Low Nanomolar | nih.govresearchgate.net |
| PFMZ (Fluorinated Methazolamide Analog) | hCA II | 1.5 nM | researchgate.net |
Structural Biology of this compound-Carbonic Anhydrase Complexes
While direct structural studies of this compound in complex with carbonic anhydrase are not available, extensive research on the non-deuterated methazolamide complex provides a precise and reliable model for the ligand-protein interactions. These structural biology techniques reveal the atomic-level details of how the inhibitor binds to the enzyme's active site.
X-ray Crystallography for Ligand-Protein Interaction Analysis
X-ray crystallography has been instrumental in elucidating the binding mode of methazolamide to human carbonic anhydrase II (hCA II). researchgate.netnih.gov These studies reveal that the inhibitor binds in the enzyme's active site, anchored by the coordination of its deprotonated sulfonamide group to the catalytic zinc ion. nih.govresearchgate.net
The structure of the hCA II-methazolamide complex shows a network of strong hydrogen bonds that stabilize the inhibitor's position. nih.gov The thiadiazole ring of methazolamide makes several contacts within the active site. researchgate.net Molecular docking studies have further predicted specific interactions, such as hydrogen bonds with residues like ARG-120 and TYR-355 and hydrophobic interactions with VAL-349 and LEU-352 in the related CA1 isoform. nih.gov
Comparative crystallographic analysis with other inhibitors provides further insight. For instance, the X-ray structure of a highly potent perfluorobenzoyl analogue of methazolamide revealed unprecedented strong hydrogen bonds involving a fluorine atom and Gln 92, as well as a stacking interaction between the inhibitor's perfluorophenyl ring and the enzyme's Phe 131 residue. researchgate.net These findings demonstrate how subtle changes to the inhibitor's structure can create new, potent interactions within the CA active site. researchgate.net
Neutron Protein Crystallography for Hydrogen/Deuterium Localization
Neutron crystallography is a powerful technique that complements X-ray crystallography by providing the precise locations of hydrogen (H) and deuterium (D) atoms. nih.govresearchgate.net This is particularly valuable for understanding hydrogen-bonding networks, protonation states of amino acid residues, and the organization of solvent molecules, which are critical for drug binding. nih.govresearchgate.net
A joint X-ray/neutron crystallographic study of non-deuterated methazolamide in complex with hCA II has provided an in-depth map of these features. nih.goviucr.org For this research, crystals of the enzyme were soaked with methazolamide, and then the labile hydrogen atoms were exchanged with deuterium. iucr.org The resulting neutron structure, determined at 2.2 Å resolution, unambiguously showed that the inhibitor binds to the zinc ion in its anionic (deprotonated) form. nih.goviucr.org
The study offered a detailed comparison of the binding of methazolamide and acetazolamide, revealing significant differences in solvent displacement. nih.govnih.gov The additional methyl group on methazolamide expels a water molecule from a hydrophobic region of the active site that is present when acetazolamide is bound. nih.gov This detailed view of the hydrogen-bonding and solvent network, made possible by neutron diffraction, is crucial for understanding the subtle energetic differences that govern inhibitor binding and for guiding the design of new drugs. nih.govnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry for Binding Site Characterization
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein dynamics and mapping ligand binding sites. nih.govmdpi.comnih.gov The technique works by monitoring the rate at which a protein's backbone amide hydrogens exchange with deuterium when the protein is placed in a D₂O buffer. frontiersin.org The rate of exchange is dependent on the local structural environment; regions that are highly flexible or solvent-exposed will exchange quickly, while regions that are rigid, such as those involved in secondary structures or ligand binding, are more protected and exchange slowly. nih.govfrontiersin.org
In the context of this compound, HDX-MS could be used to precisely characterize its binding site on various carbonic anhydrase isoforms. The experiment would involve comparing the deuterium uptake of the free enzyme to that of the enzyme-inhibitor complex. Regions of the enzyme that show a significant reduction in deuterium exchange upon binding of this compound are identified as being part of the binding interface or areas that undergo a conformational change to a more rigid state. nih.govmdpi.com
This approach provides dynamic, solution-phase information that is complementary to the static snapshots provided by crystallography. mdpi.com It is particularly useful for analyzing conformational changes and allosteric effects that are crucial for protein function and inhibitor interaction, making it an established tool in the drug discovery process. mdpi.comnih.gov
Pharmacokinetic and Metabolic Research of Methazolamide D3 in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Research Models
ADME studies are fundamental in drug development, providing critical insights into how a substance behaves within a biological system. For Methazolamide-d3, these studies are crucial for understanding how deuteration impacts the established pharmacokinetic profile of its parent compound, methazolamide (B1676374).
Evaluation of Systemic Exposure and Tissue Distribution
Following administration, the systemic exposure and tissue distribution of a drug determine its efficacy and potential for off-target effects. Methazolamide is known to be well-absorbed from the gastrointestinal tract and distributes throughout the body, including the plasma, cerebrospinal fluid, and red blood cells. drugbank.comdrugs.com A notable characteristic of methazolamide is its extensive binding to carbonic anhydrase within red blood cells. aapharma.ca This binding is saturable, and the red blood cell to plasma ratio varies with the dose. drugs.com
In preclinical models, the distribution of methazolamide to ocular tissues is of particular importance due to its use in treating glaucoma. patsnap.comwikipedia.org Studies in rabbits have shown that after topical application, methazolamide can be detected in the cornea, aqueous humor, and ciliary processes. nih.gov The ionization state of the drug influences its penetration into these tissues. nih.gov The use of this compound in such studies allows for precise quantification and differentiation from any endogenous or previously administered non-deuterated drug, enhancing the accuracy of tissue distribution assessments. vulcanchem.com
Table 1: Methazolamide Distribution Characteristics
| Parameter | Finding |
|---|---|
| Volume of Distribution (Vd) | 17 to 23 L drugbank.com |
| Plasma Protein Binding | Approximately 55% drugbank.comdrugs.com |
| Red Blood Cell:Plasma Ratio | Dose-dependent (e.g., 27:1 at 25 mg bid, 16:1 at 50 mg bid) drugs.com |
| Tissue Distribution | Plasma, cerebrospinal fluid, aqueous humor, red blood cells, bile, extracellular fluid drugs.com |
Assessment of Bioavailability in Animal Models
The bioavailability of a drug, or the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. Methazolamide is absorbed more slowly from the gastrointestinal tract compared to its analog, acetazolamide (B1664987). aapharma.camedscape.com Peak plasma concentrations of methazolamide are typically observed 1 to 2 hours after oral administration. drugs.com
Animal studies are essential for determining the bioavailability of new chemical entities like this compound. Comparative bioavailability studies in animal models, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can elucidate the impact of deuteration on the rate and extent of absorption. vulcanchem.com The deuterium (B1214612) labeling in this compound creates a distinct mass shift, facilitating its precise quantification in biological samples. vulcanchem.com While specific bioavailability data for this compound is not yet widely published, the principles of its parent compound's pharmacokinetics provide a foundation for these investigations.
Table 2: Pharmacokinetic Parameters of Methazolamide
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours drugs.com |
| Elimination Half-life (t1/2) | Approximately 14 hours drugbank.comwikipedia.org |
| Urinary Excretion (unchanged) | ~15-25% aapharma.camedscape.com |
Investigation of Metabolic Pathways of this compound
The metabolism of a drug significantly influences its efficacy and duration of action. The deuterium substitution in this compound is specifically designed to alter its metabolic profile, potentially leading to a more favorable pharmacokinetic and pharmacodynamic outcome. vulcanchem.com
Identification of Deuterated Metabolites and Metabolic Fate in Cellular and Animal Models
The metabolism of the parent compound, methazolamide, is not fully characterized, though it is known to undergo some biotransformation. aapharma.ca Studies in human keratinocytes have identified a sulfonic acid derivative, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), as a final metabolite. nih.govnih.gov This metabolite is believed to be formed through a series of reactions involving a cysteine conjugate and subsequent oxidation. nih.govnih.gov
In the context of this compound, the deuterium atoms are strategically placed on the methyl group. vulcanchem.com This positioning is critical because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. vulcanchem.com This "kinetic isotope effect" can lead to a reduced rate of formation of certain metabolites. osti.gov Research on other deuterated compounds has shown that this can result in a shift in metabolic pathways, potentially increasing the formation of other metabolites. acs.org The identification of deuterated metabolites of this compound in cellular and animal models, using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), is essential to understanding its complete metabolic fate. vulcanchem.comnih.gov
Enzymatic Mechanisms Involved in this compound Metabolism (e.g., Cytochrome P450, Flavin-containing Monooxygenase)
The metabolism of many drugs is mediated by enzyme systems such as Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). nih.govgenecards.org Studies on methazolamide metabolism in human keratinocytes have implicated the involvement of cytochrome P450 enzymes. nih.govnih.gov The production of the MSO metabolite was inducible by CYP inducers, suggesting a role for this enzyme family in the metabolic pathway. nih.govnih.gov In contrast, the involvement of FMO appeared less consistent. nih.govdrugbank.com
For this compound, the deuteration of the methyl group could specifically impact metabolism by CYP enzymes that target this site. The kinetic isotope effect would likely reduce the rate of hydroxylation or other oxidative reactions at the deuterated position. acs.org Investigating the metabolism of this compound in the presence of specific CYP inhibitors and in systems with known CYP expression levels would clarify the precise enzymatic mechanisms involved.
Role of Glutathione (B108866) Conjugation and Futile Cycles in Deuterated Compound Metabolism
Glutathione (GSH) conjugation is a major pathway for the detoxification and elimination of many xenobiotics and their metabolites. nih.gov In some cases, the formation of glutathione conjugates can be a critical step leading to either detoxification or, paradoxically, the formation of reactive intermediates. researchgate.net For methazolamide, it is hypothesized that it can form a cysteine conjugate, which is a precursor to the final MSO metabolite. nih.govnih.gov This suggests that glutathione conjugation may play a role in its metabolism.
Deuterium's Impact on Pharmacokinetic Parameters
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium is a technique used in pharmaceutical research to modify a drug's pharmacokinetic properties. musechem.comtandfonline.com This modification does not typically alter a molecule's fundamental biological activity, as the potency and selectivity often remain indistinguishable from the original hydrogen-containing analog. tandfonline.com The primary influence of deuteration lies in its effect on the drug's metabolism. medchemexpress.comresearchgate.net
The bond between a carbon and a deuterium atom (C-D) is significantly stronger than the corresponding carbon-hydrogen (C-H) bond. researchgate.netclearsynthdiscovery.com This difference in bond strength is the basis of the "deuterium kinetic isotope effect" (KIE), where the cleavage of a C-D bond during a metabolic reaction can be considerably slower than the cleavage of a C-H bond at the same position. juniperpublishers.combioscientia.de Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of a C-H bond as the rate-limiting step. bioscientia.denih.gov
In the context of this compound, the deuterium atoms are placed at a metabolically active site. This substitution is expected to slow the rate of metabolic degradation. medchemexpress.com A reduced rate of metabolism typically leads to decreased systemic clearance of the drug from the body. juniperpublishers.com Consequently, this can result in a prolongation of the drug's biological half-life in preclinical research models. juniperpublishers.comsymeres.com For instance, in vitro studies on other deuterated compounds have demonstrated a significant increase in half-life in both rat and human liver microsomes compared to their non-deuterated counterparts. juniperpublishers.com This principle suggests that this compound would exhibit an extended half-life when studied in similar experimental systems. researchgate.netsymeres.com
| Compound | Parameter | Expected Outcome | Rationale |
|---|---|---|---|
| Methazolamide | Metabolic Rate | Baseline | Metabolism proceeds via standard C-H bond cleavage. |
| Half-life (t½) | Baseline | ||
| This compound | Metabolic Rate | Decreased | Deuterium Kinetic Isotope Effect (KIE) slows the rate of C-D bond cleavage by metabolic enzymes (e.g., CYP450), reducing clearance and extending half-life. researchgate.netjuniperpublishers.combioscientia.de |
| Half-life (t½) | Increased |
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug is critical to understanding its behavior in the body. While specific comparative studies on this compound are not extensively published, its ADME profile can be inferred based on the known properties of non-deuterated methazolamide and the predictable effects of deuteration. tandfonline.commedchemexpress.com
Absorption: Non-deuterated methazolamide is absorbed relatively slowly from the gastrointestinal tract. hres.caaapharma.ca Deuteration does not typically alter the fundamental physicochemical properties that govern absorption, so this compound is expected to have a similar absorption profile. moravek.com
Distribution: Methazolamide distributes throughout the body and exhibits a high affinity for the enzyme carbonic anhydrase, which is abundant in red blood cells. drugbank.comnih.gov This sequestration into erythrocytes results in a significantly longer elimination half-life in whole blood compared to plasma. hres.caaapharma.ca This key distribution characteristic is anticipated to be identical for this compound. moravek.com
Metabolism: This is the primary point of divergence. The metabolism of non-deuterated methazolamide is not fully characterized, but studies in human keratinocyte cell lines have identified a sulfonic acid metabolite, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO). nih.govnih.gov The formation of this and other metabolites via oxidative pathways is expected to be slower for this compound due to the kinetic isotope effect. juniperpublishers.comresearchgate.net
| ADME Parameter | Non-deuterated Methazolamide | This compound (Predicted) | Reason for Similarity/Difference |
|---|---|---|---|
| Absorption | Slowly absorbed from GI tract. hres.caaapharma.ca | Similar to non-deuterated form. | Deuteration generally does not alter physicochemical properties governing absorption. moravek.com |
| Distribution | High affinity for and sequestration by carbonic anhydrase in red blood cells. drugbank.comnih.gov | Similar to non-deuterated form. | Receptor/enzyme binding affinity is typically unchanged by deuteration. tandfonline.com |
| Metabolism | Metabolized via oxidative pathways; metabolism not fully characterized. aapharma.canih.gov | Slower rate of metabolism. | Kinetic Isotope Effect slows metabolic reactions involving C-D bond cleavage. bioscientia.denih.gov |
| Excretion | ~25% excreted unchanged in urine. hres.caaapharma.ca | Reduced clearance; potentially higher fraction of unchanged drug excreted. | Slower metabolism leads to reduced overall clearance. juniperpublishers.com |
Effects on Metabolic Degradation Rates and Potential for Extended Half-life in Research Models
Drug-Drug Interaction Research Using this compound
Stable isotope-labeled compounds are invaluable tools in modern pharmacokinetic research, particularly in the study of drug-drug interactions (DDIs). symeres.commoravek.com
This compound serves as an ideal internal standard for quantitative analysis using mass spectrometry. musechem.comscinews.uz In DDI studies, researchers aim to determine if one drug affects the metabolism of another. This is often assessed in experimental systems like human liver microsomes, which contain metabolic enzymes such as CYP450s. core.ac.uk
In a typical in vitro DDI experiment, a test drug (Drug A) is incubated with liver microsomes, and its rate of disappearance or the rate of metabolite formation is measured. To see if another drug (Drug B) is an inhibitor, the experiment is repeated with Drug B present. This compound can be used as the internal standard in such an assay. A known amount of this compound is added to all samples before analysis. Because it has nearly identical chemical and physical properties to non-deuterated methazolamide, it behaves similarly during sample extraction and processing. scinews.uz However, its slightly higher mass allows the mass spectrometer to distinguish it from the non-labeled compound being studied. This allows for highly accurate and precise quantification of the target drug, which is essential for determining the extent of any metabolic interaction. scinews.uzmetsol.com
Furthermore, non-deuterated methazolamide itself is known to participate in DDIs. For example, its clearance can be affected by co-administration with high doses of salicylates. medscape.comdrugs.com Using this compound as a tracer in preclinical models allows researchers to investigate the mechanisms of such interactions with high precision.
| Experimental Step | Procedure | Function of this compound |
|---|---|---|
| 1. Incubation | A non-labeled drug (e.g., a novel compound) is incubated with human liver microsomes, with and without a potential inhibitor. | Not directly involved in the incubation. |
| 2. Sample Quenching & Preparation | The reaction is stopped, and a known quantity of this compound solution is added to each sample. Samples are then processed (e.g., protein precipitation, extraction). | Serves as the internal standard to account for any loss of analyte during sample preparation and analysis. scinews.uz |
| 3. Analysis | Samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). | The mass spectrometer detects and quantifies both the non-labeled drug and the deuterated internal standard based on their mass difference. |
| 4. Quantification | The ratio of the non-labeled drug's signal to the this compound signal is used to calculate the precise concentration of the non-labeled drug in each sample. | Enables highly accurate and reproducible quantification, which is critical for determining the inhibitory potential (e.g., IC50 value) of the co-administered drug. metsol.com |
Investigational Preclinical Research Applications of Methazolamide D3
Neuroprotective and Neurodegenerative Disease Research
The potential of Methazolamide (B1676374) and its deuterated form, Methazolamide-d3, in the context of neuroprotection has been a significant area of preclinical investigation. Research has explored its effects on key pathological mechanisms underlying various neurodegenerative disorders.
Recent preclinical studies have highlighted the potential of carbonic anhydrase inhibitors, specifically Methazolamide, in addressing tauopathies, which are neurodegenerative diseases characterized by the aggregation of the tau protein. news-medical.net
In a large-scale screening of over 1,400 clinically approved compounds using genetically engineered zebrafish models of tauopathy, carbonic anhydrase inhibitors, including Methazolamide, were identified as effective agents in clearing tau build-up. news-medical.netdrugtargetreview.comcam.ac.uk The mechanism of action involves inhibiting the carbonic anhydrase enzyme, which regulates cellular acidity. This inhibition promotes the movement of lysosomes, the cell's waste disposal system, to the cell surface, where they fuse with the membrane and expel the aggregated tau protein. news-medical.netdrugtargetreview.comtechnologynetworks.com
Further validation in mouse models has yielded promising results. drugtargetreview.com Mice genetically engineered to express a human disease-causing mutation in the tau gene (P301S) were treated with Methazolamide. news-medical.netcam.ac.uk The research demonstrated that this treatment led to several positive outcomes. news-medical.netcam.ac.uktechnologynetworks.com
Key Findings from Animal Model Studies:
| Model Organism | Key Findings | Outcome |
|---|---|---|
| Zebrafish (Genetically engineered tauopathy model) | Enhanced clearance of tau protein build-up. news-medical.netdrugtargetreview.com | Promoted lysosomal exocytosis of tau aggregates. nih.gov |
| Mouse (P301S human tau mutation model) | Reduced levels of tau aggregates in the brain. drugtargetreview.comtechnologynetworks.com | Ameliorated neurodegeneration and increased neuronal survival. nih.gov |
These studies in zebrafish and mouse models suggest that by promoting the clearance of pathological tau, Methazolamide, and by extension this compound, could be a candidate for further investigation in tau-related neurodegenerative diseases. drugtargetreview.comnih.gov
Methazolamide has demonstrated neuroprotective effects by inhibiting neuronal apoptosis, or programmed cell death, in various preclinical models of neurological injury and disease. medchemexpress.commedchemexpress.com
In cellular models, Methazolamide has been shown to inhibit neuronal cell death induced by exposure to blood or hemoglobin, which is relevant to conditions like subarachnoid hemorrhage. medchemexpress.comnih.gov The mechanism involves the inhibition of key molecules in the apoptotic cascade. nih.gov Specifically, research indicates that Methazolamide can prevent the release of cytochrome c from mitochondria and subsequently inhibit the activation of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic pathway. nih.govnih.gov
Animal model studies have corroborated these cellular findings. In a mouse model of subarachnoid hemorrhage (SAH), treatment with Methazolamide resulted in:
Reduced apoptosis of neurons in the cortex and hippocampus. nih.gov
Inhibition of the expression of active caspase-3. nih.gov
Alleviation of cerebral edema. nih.gov
Accelerated recovery of neurological function and improved cognitive outcomes. nih.gov
These findings highlight the compound's ability to interfere with key apoptotic pathways, offering a potential mechanism for neuroprotection in acute neurological events. nih.gov The parent compound's ability to penetrate the blood-brain barrier further supports its potential utility in central nervous system disorders. medchemexpress.com
Mitochondrial dysfunction is recognized as an early and critical event in the pathology of Alzheimer's disease, often induced by the accumulation of amyloid beta (Aβ) peptides. nih.gov Preclinical research has identified Methazolamide as a compound capable of counteracting this Aβ-induced mitochondrial toxicity in both neuronal and vascular cells. nih.govnih.gov
Studies using neuronal and glial cell cultures have shown that Methazolamide protects against Aβ-induced damage by targeting specific mitochondrial pathways. nih.govnih.gov It has been demonstrated to prevent mitochondrial hydrogen peroxide (H2O2) production, which is a key reactive oxygen species (ROS) that can trigger cell damage. nih.gov By inhibiting this oxidative stress, Methazolamide prevents subsequent events like the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 9 and 3. nih.govnih.gov
The protective effects extend to cerebral vascular cells, which are also affected in Alzheimer's disease and cerebral amyloid angiopathy (CAA). nih.govmdpi.com
Effects of Methazolamide on Aβ-Treated Cells:
| Cell Type | Aβ-Induced Effect | Protective Action of Methazolamide |
|---|---|---|
| Neuronal Cells | Mitochondrial H2O2 Production | Inhibited nih.gov |
| Cytochrome c Release | Prevented nih.gov | |
| Caspase 9 & 3 Activation | Prevented nih.gov | |
| Apoptosis (DNA fragmentation) | Prevented nih.gov | |
| Vascular Cells | Mitochondrial Dysfunction | Inhibited nih.gov |
In an in vivo model where Aβ was injected into the mouse hippocampus, systemic administration of Methazolamide was shown to prevent the resulting neurodegeneration and reduce caspase-3 activation in neurons and microglia surrounding the injection site. nih.govnih.gov This combined in vitro and in vivo evidence supports the potential of Methazolamide, and its deuterated form, to mitigate a core mechanism of Alzheimer's pathology. nih.gov
Methazolamide is a carbonic anhydrase inhibitor that has been explored for its anticonvulsant properties in various animal models of epilepsy. mdpi.com Anticonvulsants work by suppressing the excessive and uncontrolled firing of neurons that characterize epileptic seizures. wikipedia.org
The primary mechanism for Methazolamide's anticonvulsant effect is believed to be its inhibition of carbonic anhydrase enzymes in the brain. mdpi.comresearchgate.net The inhibition of these enzymes leads to an increase in the partial pressure of carbon dioxide (CO2) in the brain, which can suppress neuronal hyperexcitability. researchgate.net This mechanism is shared with other sulfonamide-based carbonic anhydrase inhibitors like Acetazolamide (B1664987) and Topiramate, which are also used in epilepsy treatment. mdpi.com
In the Maximal Electroshock (MES) model, a common animal model for generalized tonic-clonic seizures, carbonic anhydrase inhibitors like Acetazolamide have been shown to suppress neural discharges. mdpi.com While there are fewer specific studies on Methazolamide compared to other inhibitors, its similar properties suggest a comparable mechanism of action. mdpi.com The role of these inhibitors is linked to the modulation of GABAergic signaling, a major inhibitory neurotransmitter system in the brain. mdpi.com
Although it is not considered a first-line anticonvulsant, its established mechanism as a carbonic anhydrase inhibitor provides a basis for its investigational use in epilepsy research. researchgate.netdrugbank.com
Prevention of Amyloid Beta-Mediated Mitochondrial Dysfunction in Neuronal and Vascular Cell Lines
Inflammatory Condition Research
Beyond its neurological applications, Methazolamide has been investigated for its anti-inflammatory properties, particularly its ability to modulate key signaling molecules involved in the inflammatory response.
Preclinical research using animal models of inflammatory diseases, such as atherosclerosis and ankylosing spondylitis, has demonstrated that Methazolamide can significantly reduce the levels of several pro-inflammatory cytokines and chemokines. vulcanchem.comnih.govnih.gov
In a mouse model of atherosclerosis, treatment with Methazolamide led to a marked decrease in the serum levels of multiple inflammatory mediators. nih.gov This modulation of the inflammatory environment is believed to contribute to the therapeutic effects observed in these models, such as reduced plaque formation. nih.gov
Modulation of Inflammatory Mediators by Methazolamide in Animal Models:
| Cytokine/Chemokine | Disease Model | Result of Treatment |
|---|---|---|
| IL-6 (Interleukin-6) | Atherosclerosis, Ankylosing Spondylitis | Significantly Reduced nih.govnih.govnih.gov |
| IFN-γ (Interferon-gamma) | Atherosclerosis, Ankylosing Spondylitis | Significantly Reduced nih.govnih.gov |
| TNF-α (Tumor Necrosis Factor-alpha) | Atherosclerosis, Ankylosing Spondylitis | Significantly Reduced nih.govnih.govnih.gov |
| CXCL1/KC (Chemokine) | Atherosclerosis | Significantly Reduced nih.gov |
| CCL2/MCP-1 (Chemokine) | Atherosclerosis | Significantly Reduced nih.gov |
| GM-CSF | Atherosclerosis | Significantly Reduced nih.gov |
Functional analysis suggests that Methazolamide exerts its therapeutic effects primarily through inflammatory pathways that regulate the production of these key cytokines like TNF-α and IL-6. nih.gov These findings indicate that Methazolamide, and potentially this compound, could have applications in research focused on conditions with a significant inflammatory component by targeting and suppressing critical signaling pathways. vulcanchem.comnih.gov
Impact on Bone Mineralization and Angiogenesis in Disease Models
Preclinical research, primarily through computational models based on its parent compound, suggests that this compound may influence pathways related to bone mineralization and angiogenesis. nih.govnih.gov In studies exploring the pharmacological mechanisms of methazolamide in models of ankylosing spondylitis, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses identified its potential involvement in these processes. nih.gov
The analysis indicated that the compound could target genes such as ALPL and PTGS2, which are involved in the bone mineralization process, potentially reducing ossification. nih.gov Furthermore, the compound was found to be associated with pathways that regulate angiogenesis. nih.gov It is hypothesized that by down-regulating the angiogenesis process, it may inhibit disease progression in certain inflammatory conditions. nih.gov These findings, derived from network pharmacology, point towards a potential therapeutic role in diseases characterized by aberrant bone formation and vascular growth, although these mechanisms require further validation through in vivo and in vitro experiments. nih.govnih.gov
Target Gene Expression Analysis and Molecular Docking/Dynamics Simulations in Inflammatory Research
In the context of inflammatory research, particularly for conditions like ankylosing spondylitis, this compound's parent compound has been the subject of network pharmacology and Gene Set Enrichment Analysis (GSEA). nih.govnih.gov These computational studies aimed to elucidate its pharmacological mechanism by identifying key therapeutic targets. nih.gov
Functional analysis of candidate target genes suggests that the therapeutic effects are mediated mainly through inflammatory pathways that regulate the production of key signaling molecules like tumor necrosis factor (TNF), IL-6, and nitric oxide. nih.govnih.gov Through topological algorithms and protein-protein interaction (PPI) network analysis, several hub genes were identified as potential therapeutic targets.
Molecular docking and dynamics simulations were successfully performed to model the interaction between methazolamide and these target proteins. nih.govnih.gov The simulations confirmed stable binding, providing a molecular basis for the compound's potential therapeutic effects. nih.gov
| Target Protein | PDB ID | Role in Inflammatory Pathways | Reference |
| PTGS2 | 5F1A | Involved in inflammation and prostaglandin (B15479496) production | nih.gov |
| ESR1 | 1X7E | Estrogen receptor alpha, linked to immune modulation | nih.gov |
| GSK3β | 1Q3W | Kinase involved in inflammatory signaling | nih.gov |
| JAK2 | 3KRR | Key component of the JAK/STAT signaling pathway | nih.gov |
| NOS2 | 4CX7 | Produces nitric oxide, a mediator of inflammation | nih.gov |
| CA1 | 3LXE | Carbonic anhydrase 1, upregulated in certain inflammatory conditions | nih.gov |
Oncology Research
Targeting Carbonic Anhydrase IX (CA IX) in Tumor Microenvironment
A primary focus of preclinical oncology research on this compound revolves around its activity as a carbonic anhydrase inhibitor, with a particular emphasis on targeting Carbonic Anhydrase IX (CA IX). medkoo.comcancer.gov CA IX is a transmembrane protein that is overexpressed in a variety of solid tumors, and its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. medkoo.comoncotarget.com
CA IX plays a critical role in pH regulation within tumors. mdpi.com It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH. oncotarget.commdpi.com This pH gradient is advantageous for tumor cells, promoting survival, proliferation, and invasion. mdpi.com By inhibiting CA IX, this compound is investigated for its potential to disrupt this pH balance, thereby creating a less favorable environment for tumor growth and survival. medkoo.comcancer.gov
Modulation of Extracellular Tumor pH for Antiproliferative Effects
The acidic tumor microenvironment is a hallmark of aggressive cancers and is linked to tumor progression and resistance to therapy. oncotarget.commdpi.com The enzyme CA IX is a key driver of this extracellular acidosis. mdpi.com Preclinical studies indicate that by inhibiting CA IX, this compound can interfere with the tumor's ability to regulate its pH. mdpi.com
This inhibition leads to a decrease in the acidification of the tumor exterior. oncotarget.com An acidic extracellular pH (pHe) promotes the breakdown of the extracellular matrix, facilitates cell migration, and can blunt the efficacy of certain chemotherapeutic drugs. mdpi.comnih.gov By raising the tumor pHe, the antiproliferative effects are believed to stem from the disruption of these acid-mediated processes. Research suggests that preventing excessive acidification can hinder tumor growth and invasion. mdpi.com The inhibition of CA IX has been shown to reduce the proliferation of cancer cells in a dose-dependent manner in laboratory settings. mdpi.com
Potentiation of Chemotherapeutic Efficacy in Cancer Cell Lines and Murine Models
A significant area of investigation is the potential for this compound to enhance the effectiveness of existing chemotherapy agents. mdpi.com The acidic tumor microenvironment created by CA IX can confer resistance to certain cytotoxic drugs. cancer.gov By inhibiting CA IX and modulating tumor pH, this compound may sensitize cancer cells to chemotherapy. nih.gov
Preclinical studies combining methazolamide with gemcitabine (B846) in pancreatic ductal adenocarcinoma (PDAC) cell lines showed significant downregulation of markers for proliferation, invasion, and angiogenesis. nih.gov In vivo studies using a patient-derived xenograft (PDX) mouse model of pancreatic cancer also demonstrated that the combination of methazolamide and gemcitabine resulted in more significant tumor growth inhibition compared to either drug alone, with good tolerance. mdpi.com Similarly, other CA IX inhibitors have been shown to potentiate the effects of chemotherapies like cisplatin (B142131) and temozolomide (B1682018) in various cancer models, including triple-negative breast cancer and glioblastoma. mdpi.commdpi.com This suggests a promising strategy of combining CA IX inhibition with standard chemotherapy to overcome drug resistance and improve treatment outcomes. mdpi.commdpi.com
| Cancer Model | Chemotherapeutic Agent | Observed Synergistic Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Gemcitabine | Induced cytotoxicity, downregulated markers of proliferation, invasion, and angiogenesis. | nih.gov |
| PAXF 546L PDX Murine Model (Pancreatic) | Gemcitabine | Profound tumor growth inhibition. | nih.gov |
| Triple-Negative Breast Cancer Cells | Cisplatin | A similar CA IX inhibitor (SLC-0111) reverted chemoresistance and amplified inhibitory effects on migration and invasion. | mdpi.com |
| Glioblastoma Patient-Derived Xenografts | Temozolomide | A similar CA IX inhibitor (SLC-0111) caused a further drop in cell growth when used in combination. | mdpi.com |
Metabolic Disorder Research
This compound is also studied for its applications in research on metabolic disorders, partly due to the fundamental role of carbonic anhydrases in metabolic processes. acumenresearchandconsulting.com While it is widely recognized for its use in glaucoma, its mechanism of action lends itself to the investigation of other conditions. acumenresearchandconsulting.com
One specific area of preclinical research involves its use in models of intermittent hypoxia-induced excessive erythrocytosis, a condition analogous to chronic mountain sickness. nih.gov In a rat model, methazolamide treatment was shown to dose-dependently reduce hemoglobin concentration, hematocrit, and blood viscosity. nih.gov Furthermore, it demonstrated beneficial effects on lipid metabolism, decreasing plasma levels of low-density lipoprotein cholesterol and total cholesterol that were elevated by long-term hypoxia. nih.gov The study also noted a decrease in the hypoxia-inducible factors HIF-1α and VEGF in the kidney, suggesting an impact on the body's systemic response to low oxygen levels. nih.gov These findings indicate a potential for this compound in studying and potentially modulating metabolic responses to hypoxia. nih.gov
Investigation of Hepatic Insulin (B600854) Sensitizing Effects in Animal Models
Preclinical studies have identified Methazolamide (MTZ) as a novel hepatic insulin sensitizer (B1316253). nih.govresearchgate.netnih.gov Research conducted in various animal models of diabetes and insulin resistance has demonstrated its potential to lower blood glucose. The primary mechanism appears to be the suppression of hepatic glucose production rather than an increase in peripheral glucose disposal. nih.gov
The efficacy of Methazolamide was evaluated in several key animal models:
Diabetic db/db Mice: In this genetic model of obesity and type 2 diabetes, Methazolamide treatment led to a reduction in both fasting blood glucose and HbA1c levels. nih.govnih.gov A significant decrease in blood glucose was observed after just three days of treatment. nih.gov
Diet-Induced Obese (DIO) Mice: In this model, which mimics insulin resistance developed from a high-fat diet, Methazolamide improved glucose tolerance. nih.govnih.gov Hyperinsulinemic-euglycemic clamp studies in DIO mice confirmed that MTZ increased the glucose infusion rate and suppressed endogenous glucose production from the liver. researchgate.netnih.gov
Streptozotocin (STZ)-Induced Diabetic Rats: This model represents insulin-deficient diabetes. In these rats, Methazolamide alone did not lower fasting blood glucose levels. nih.gov However, it significantly enhanced the glucose-lowering effects of exogenously administered insulin, which supports its classification as an insulin sensitizer. nih.govnih.gov
The research indicates that the antidiabetic effect of Methazolamide is not a function of its known activity as a carbonic anhydrase inhibitor (CAI), as other CAIs like acetazolamide and dichlorphenamide (B1670470) were not effective in vivo. nih.govresearchgate.net
Table 1: Effect of Methazolamide on Fasting Blood Glucose in db/db Mice
Data sourced from a study on diabetic db/db mice. nih.gov
Impact on Gluconeogenesis and Mitochondrial Respiration in Experimental Systems
Further investigation into the mechanism of Methazolamide focused on its effects on hepatic gluconeogenesis and mitochondrial function.
Gluconeogenesis: In experimental systems using FAO hepatoma cells, Methazolamide at a concentration of 100 μmol/L was shown to reduce the production of glucose from pyruvate. nih.govresearchgate.net This effect was observed when gluconeogenesis was activated with dexamethasone (B1670325) and CPT-cAMP. nih.gov However, studies in the livers of db/db and DIO mice treated with Methazolamide did not show any significant changes in the gene expression levels of the key gluconeogenic enzymes phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov This suggests that Methazolamide's inhibitory effect on hepatic glucose production may not be mediated by the direct transcriptional regulation of these enzymes. nih.gov
Mitochondrial Respiration: A key finding is that Methazolamide does not appear to alter whole-body or cellular oxygen consumption rates. nih.govresearchgate.net This distinguishes its mechanism from that of metformin (B114582), a widely used antidiabetic drug known to inhibit complex I of the mitochondrial respiratory chain. nih.govmdpi.comopenaccessjournals.com Given these different mechanisms, a study explored their combined effect and found that Methazolamide enhanced the glucose-lowering effects of metformin in db/db mice, indicating potential for additive therapeutic benefits. nih.govresearchgate.net
Table 2: Effect of Methazolamide on Glucose Production in FAO Hepatoma Cells
Data sourced from in vitro experiments on FAO hepatoma cells. nih.govresearchgate.net
Other Emerging Preclinical Research Areas
In Vitro Characterization of Erythrocyte Distribution and Binding Kinetics
The interaction of Methazolamide with red blood cells has been characterized in vitro, providing a model for its transport and binding kinetics. nih.gov These studies, conducted at physiological temperature (37°C) and pH (7.4), are crucial for understanding the drug's disposition in the blood. nih.govresearchgate.net
The research showed that Methazolamide's distribution into human erythrocytes reaches equilibrium after approximately one hour. nih.gov The findings were consistent with a model involving two distinct classes of binding sites within the erythrocytes:
A low-affinity, high-capacity site , identified as the carbonic anhydrase isozyme CA-I. nih.govresearchgate.net
A high-affinity, low-capacity site , identified as the carbonic anhydrase isozyme CA-II. nih.govresearchgate.net
A mathematical model was developed to describe the rate of drug distribution, assuming passive diffusion of Methazolamide across the erythrocyte membrane followed by non-instantaneous binding to the intracellular sites. nih.gov This model successfully characterized the observed biphasic decline of Methazolamide concentrations in the buffer over time and helps explain the compound's prolonged residence time in the body. nih.govnih.gov
Table 3: Erythrocyte Binding Parameters for Methazolamide
Data sourced from an in vitro study on human erythrocytes. nih.govresearchgate.net
Table 4: Kinetic Parameter Estimates for Methazolamide Erythrocyte Uptake
Data sourced from a mathematical model of in vitro erythrocyte uptake. nih.gov
Advanced Methodological Considerations in Methazolamide D3 Research
In Vitro Cell Culture Models for Compound Evaluation
In vitro models provide a controlled environment to study the direct effects of compounds on specific cell types, forming the foundation of preclinical evaluation. researchgate.net
Immortalized human cell lines are indispensable tools for repeatable and scalable experiments.
HaCaT Cells: The immortalized human keratinocyte cell line, HaCaT, has been utilized to study the metabolism of Methazolamide (B1676374). researchgate.netbiocrick.combenthamscience.com In these studies, HaCaT cells serve as a model for human metabolism, allowing researchers to incubate the cells with Methazolamide and subsequently isolate and characterize its metabolites from the culture medium using techniques like HPLC and mass spectrometry. researchgate.net One study successfully identified a sulfonic acid derivative as the final metabolite of Methazolamide in this cell line. researchgate.net
Neuronal and Glial Cell Lines: To investigate its neuroprotective properties, Methazolamide has been tested in neuronal and glial cell cultures, particularly in the context of Alzheimer's disease pathology. nih.gov Studies using SH-SY5Y neuronal cells, glioma cells, and normal human astrocytes have shown that Methazolamide can protect these cells from amyloid-beta (Aβ) induced toxicity. nih.govresearchgate.net The compound was observed to prevent DNA fragmentation, inhibit the release of the pro-apoptotic factor cytochrome c from mitochondria, and reduce the activation of key executioner enzymes like caspase-9 and caspase-3. nih.gov These protective effects were linked to the inhibition of mitochondrial hydrogen peroxide production. nih.gov
Cerebral Vascular Cells: The impact of Methazolamide on the neurovascular unit, which is compromised in conditions like cerebral amyloid angiopathy (CAA), has been explored using cerebral vascular cells. temple.educornell.edu Research demonstrated that Methazolamide and its analog, Acetazolamide (B1664987), protect neuronal and cerebral vascular cells from Aβ-induced mitochondrial dysfunction. cornell.edu Specifically, the inhibitors prevented mitochondrial membrane depolarization and the generation of hydrogen peroxide without altering intracellular pH or ATP production. cornell.edu Further studies in brain vascular smooth muscle cells (BVSMCs) confirmed that Methazolamide prevents the pro-apoptotic effects of Aβ oligomers and reduces caspase-3 activation. mdpi.com
Table 1: Summary of In Vitro Cell Culture Models in Methazolamide Research
| Cell Line | Model Type | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| HaCaT | Human Keratinocytes | Metabolism | Identified a sulfonic acid derivative as the final metabolite. | researchgate.netbiocrick.combenthamscience.com |
| SH-SY5Y, Glioma, Astrocytes | Neuronal & Glial Cells | Neuroprotection (Alzheimer's Model) | Prevents Aβ-induced DNA fragmentation, cytochrome c release, and caspase activation. | nih.govresearchgate.net |
| Cerebral Vascular Cells | Neurovascular Cells | Neuroprotection (CAA Model) | Inhibits Aβ-induced mitochondrial dysfunction, membrane depolarization, and H₂O₂ generation. | temple.educornell.edumdpi.com |
| Mutant-huntingtin (htt) striatal ST14A cells | Neuronal Cells | Neuroprotection (Huntington's Model) | Inhibits the release of mitochondrial apoptogenic factors and activation of caspase-9 and -3. | jneurosci.org |
| Primary Cerebrocortical Neurons (PCNs) | Neuronal Cells | Neuroprotection (Ischemia Model) | Inhibits cell death, loss of mitochondrial membrane potential, and cytochrome c release induced by oxygen/glucose deprivation. | nih.gov |
High-throughput screening of large compound libraries is a powerful strategy for drug discovery and repurposing. Methazolamide has been identified as a promising candidate in several such screens.
In a notable study, researchers screened over 1,400 clinically approved drug compounds using a genetically engineered zebrafish model of tauopathy. drugtargetreview.comcam.ac.uknews-medical.net This in vivo screening approach identified a class of compounds known as carbonic anhydrase inhibitors, including Methazolamide, for their ability to clear the toxic build-up of the tau protein associated with various forms of dementia. drugtargetreview.comcam.ac.uknews-medical.netnih.gov
In another screen focused on identifying inhibitors of apoptosis, a library of FDA-approved drugs was tested for the ability to prevent cytochrome c release from purified mitochondria. jneurosci.orgnih.gov Methazolamide was identified as a "hit" in this screen, leading to further investigation that confirmed its neuroprotective effects in cellular models of Huntington's disease and ischemic injury. jneurosci.orgnih.gov
Use of Immortalized Human Cell Lines (e.g., HaCaT cells, neuronal cell lines, cerebral vascular cells)
In Vivo Animal Models for Preclinical Investigations
In vivo animal models are critical for assessing a compound's efficacy, mechanism, and potential for translation to human therapy in a whole-organism context.
Genetically engineered models that replicate human diseases are invaluable for preclinical testing.
Zebrafish and Mice Models of Tauopathy: Following its identification in a drug screen, Methazolamide was further tested in sophisticated animal models of dementia. drugtargetreview.com Genetically manipulated zebrafish were used to demonstrate that inhibiting carbonic anhydrase helps clear tau protein build-up. drugtargetreview.comcam.ac.uknews-medical.net These findings were validated in mice genetically engineered to carry a human disease-causing mutation in the tau gene (P301S). drugtargetreview.comtechnologynetworks.com Mice treated with Methazolamide showed fewer tau aggregates, a reduction in the loss of brain cells, and improved performance in memory and cognitive tasks compared to untreated mice. drugtargetreview.comcam.ac.uktechnologynetworks.com
To study metabolic diseases, diet-induced obese (DIO) mice, which develop insulin (B600854) resistance, are a standard model.
Metabolic Efficacy in DIO Mice: Methazolamide was investigated for its effects on glucose homeostasis in insulin-resistant DIO mice. nih.govresearchgate.net After 14 days of treatment, Methazolamide significantly improved glucose tolerance. nih.gov Hyperinsulinemic-euglycemic clamp studies in these mice revealed that the compound increased the glucose infusion rate and suppressed the production of glucose by the liver, identifying it as a hepatic insulin sensitizer (B1316253). nih.govunimelb.edu.au These studies suggest its potential for managing type 2 diabetes. nih.govdiabetesjournals.org
Nude mice, which lack an effective immune system, are widely used to host human tumor xenografts, allowing for the in vivo testing of anticancer agents. imrpress.commdpi.com
Pancreatic Cancer Xenografts: The anticancer activity of Methazolamide has been evaluated in nude mice subcutaneously implanted with human pancreatic cancer xenografts, including patient-derived xenograft (PDX) models like PAXF 546. google.comresearchgate.net In one study, athymic nude mice with established tumors were treated with Methazolamide, which was shown to inhibit tumor growth. researchgate.net Further research has explored its efficacy in combination with standard chemotherapeutics like Gemcitabine (B846), showing that the combination can produce more significant tumor growth inhibition than either drug alone. encyclopedia.pub
Table 2: Summary of In Vivo Animal Models in Methazolamide Research
| Model | Disease/Condition Mimicked | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| Genetically Engineered Zebrafish | Tauopathy (Dementia) | Drug Screening, Neuroprotection | Identified Methazolamide from a library of >1,400 drugs; clears tau protein build-up. | drugtargetreview.comcam.ac.uknews-medical.netnih.gov |
| Genetically Engineered Mice (P301S tau mutation) | Tauopathy (Dementia) | Neuroprotection, Cognitive Function | Reduced tau aggregates, lessened brain cell reduction, and improved memory task performance. | drugtargetreview.comcam.ac.uktechnologynetworks.com |
| Diet-Induced Obese (DIO) Mice | Insulin Resistance, Type 2 Diabetes | Metabolic Effects | Improved glucose tolerance and suppressed hepatic glucose production, acting as an insulin sensitizer. | nih.govresearchgate.netunimelb.edu.audiabetesjournals.org |
| Nude Mice with Pancreatic Cancer Xenografts | Pancreatic Cancer | Anticancer Activity | Inhibited tumor colony formation ex vivo and reduced tumor volume in vivo, especially in combination with Gemcitabine. | google.comresearchgate.netencyclopedia.pub |
| Mouse Model of Cerebral Amyloid Angiopathy | Alzheimer's Disease, CAA | Neuroprotection, Amyloid Clearance | Reduced amyloid deposition in cerebral vasculature and glial cells, improving cognitive function. | mdpi.comtemplehealth.org |
Diet-Induced Obese Mouse Models for Metabolic Studies
Computational Approaches in Methazolamide-d3 Research
The study of deuterated compounds, such as this compound, is increasingly supported by computational, or in silico, techniques. jsps.go.jp These methods offer significant insights into molecular interactions and biochemical pathways without the immediate need for laboratory experiments. For deuterated drugs, computational approaches are particularly valuable for predicting how the substitution of hydrogen with deuterium (B1214612)—a heavier isotope—might alter a drug's interaction with biological targets and its metabolic stability. jsps.go.jpinformaticsjournals.co.in This substitution can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes and potentially enhance a drug's biological half-life and efficacy. informaticsjournals.co.inuobaghdad.edu.iq Computational tools allow researchers to model these subtle but critical changes, providing a foundation for further experimental validation. jsps.go.jp
Network Pharmacology for Target Identification and Pathway Analysis
The process begins by identifying potential protein targets for the drug using various databases and predictive tools. researchgate.net These targets are then integrated into a protein-protein interaction (PPI) network. By analyzing this network, researchers can identify key "hub" proteins and clusters of interacting proteins that are significantly affected by the drug. nih.gov
A study on Methazolamide (the non-deuterated parent compound) demonstrated this approach by identifying several key therapeutic targets beyond carbonic anhydrase 1 (CA1), including PTGS2, ESR1, GSK3β, JAK2, and NOS2. nih.govresearchgate.netnih.gov Functional analysis of these targets revealed that Methazolamide's effects are mediated through various inflammatory and signaling pathways, such as those regulating the production of tumor necrosis factor (TNF), IL-6, and nitric oxide. nih.govresearchgate.netnih.gov Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases can pinpoint specific biological processes and pathways, like bone mineralization, angiogenesis, and chemokine signaling, that are modulated by the drug. nih.govresearchgate.netnih.gov
This methodology allows for the generation of detailed hypotheses about a drug's complete mechanism of action, which can then be tested and validated through focused in vivo or in vitro experiments. nih.gov
Table 1: Potential Therapeutic Targets of Methazolamide Identified via Network Pharmacology
| Gene | Protein Name | Potential Role in Identified Pathways |
| CA1 | Carbonic anhydrase 1 | Primary target; involved in one-carbon metabolic processes and ion binding. nih.gov |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Involved in inflammatory pathways and bone mineralization. nih.gov |
| ESR1 | Estrogen Receptor 1 | Part of the inflammatory response modulation. nih.gov |
| GSK3β | Glycogen Synthase Kinase-3 Beta | Key component in chemokine signaling and inflammatory pathways. nih.gov |
| JAK2 | Janus Kinase 2 | Involved in chemokine signaling pathways. nih.gov |
| NOS2 | Nitric Oxide Synthase 2 | Regulates the production of nitric oxide, influencing inflammation. nih.gov |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions
To understand drug-target interactions at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These techniques provide a three-dimensional visualization of how a ligand like this compound fits into the binding site of a protein and how the complex behaves over time. nih.govnih.gov
Molecular docking is a computational method used to predict the preferred binding orientation of a drug to its protein target. ingentaconnect.comwho.int The process involves generating numerous possible poses of the ligand within the protein's active site and scoring them based on predicted binding affinity. researchgate.net For Methazolamide, docking studies have confirmed its interaction with the active site of various carbonic anhydrase isoforms. nih.govresearchgate.net These simulations show how the sulfonamide group of the drug binds to the essential zinc ion in the enzyme's active site, displacing a water molecule and interacting with key amino acid residues like His94, His96, and His119. nih.govresearchgate.net Such studies can explain the inhibitory power and selectivity of the drug. nih.gov
Molecular dynamics (MD) simulations build upon the static poses from docking by simulating the movements of every atom in the drug-protein complex over a period of time. nih.govfrontiersin.org This provides critical information on the stability of the binding pose, the flexibility of the protein, and the specific interactions (like hydrogen bonds and hydrophobic interactions) that hold the complex together. nih.govresearchgate.net In a study of Methazolamide, MD simulations were used to confirm the stability of the docked poses within the target proteins. nih.gov For a deuterated compound like this compound, MD simulations can be particularly insightful. While deuteration does not typically alter the binding pose itself, it can affect the strength and dynamics of hydrogen bonds and other non-covalent interactions, which could lead to tighter binding or a more stable drug-target complex. acs.orgmdpi.com These subtle changes, revealed through simulation, can help explain the enhanced pharmacokinetic or pharmacodynamic properties observed in some deuterated drugs. jsps.go.jpacs.org
Table 2: Key Interacting Residues of Methazolamide with Target Protein PTGS2 from a Molecular Docking Study
| Interacting Residue | Type of Interaction | Bond Length (Å) |
| ARG-120 | Hydrogen Bond | 2.46 |
| TYR-355 | Hydrogen Bond | 2.28 |
| VAL-349 | Hydrophobic Interaction | 3.76 |
| LEU-352 | Hydrophobic Interaction | 3.55 |
Source: Adapted from a molecular docking study on Methazolamide. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Carbonic Anhydrase Inhibitors
Exploration of Novel Deuteration Strategies for Enhanced Research Tools
The development of new and efficient methods for introducing deuterium (B1214612) into molecules is a critical area of research. researchgate.net Traditional methods often involve multi-step synthesis from deuterated precursors or direct hydrogen-deuterium exchange, which can sometimes lack site-selectivity. rsc.org Recent advancements include visible-light photocatalytic deuteration, which offers a milder and more selective method for creating deuterated compounds. rsc.org
Another innovative approach involves the use of deuterated alkyl sulfonium (B1226848) salts. d-nb.info These reagents, which can be prepared from inexpensive deuterium oxide (D2O), allow for the precise introduction of deuterated alkyl groups, such as a trideuteromethyl (CD3) group, into drug candidates with high isotopic purity. d-nb.info The development of such novel strategies is crucial for creating a diverse library of deuterated compounds for research, moving beyond the common CD3 modifications. researchgate.net
Key Deuteration Strategies:
| Strategy | Description | Advantages |
| Visible-Light Photocatalysis | Uses light to promote the deuteration reaction. rsc.org | Mild reaction conditions, high site-selectivity. rsc.org |
| Deuterated Alkyl Sulfonium Salts | Reagents that transfer a deuterated alkyl group. d-nb.info | Excellent isotopic purity, precise site-selectivity, can be prepared from D2O. d-nb.info |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium. researchgate.netresearchgate.net | Straightforward method. researchgate.net |
| Synthesis from Deuterated Precursors | Building the molecule using starting materials that already contain deuterium. | Allows for specific labeling patterns. |
Application of Methazolamide-d3 in Advanced Proteomics and Metabolomics Studies
Deuterated compounds like this compound are invaluable tools in proteomics and metabolomics. wiseguyreports.com In these "omics" fields, which involve the large-scale study of proteins and metabolites respectively, isotopically labeled compounds serve as internal standards for accurate quantification. unimi.it The known mass shift introduced by deuterium allows for clear differentiation between the labeled standard and the endogenous, non-labeled molecules in complex biological samples. vulcanchem.com
Mass spectrometry is a key analytical technique in these studies. wiseguyreports.com For instance, gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) has been used to analyze similar sulfonamide carbonic anhydrase inhibitors. vulcanchem.com The distinct isotopic signature of this compound would facilitate its precise measurement in studies aimed at understanding its distribution, metabolism, and interaction with proteins. This is crucial for elucidating its mechanism of action and identifying potential off-target effects.
Further Elucidation of Specific Metabolic Pathways of Deuterated Compounds
A primary driver for deuteration is to alter a drug's metabolic profile. nih.gov The stronger carbon-deuterium bond can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.comclearsynthdiscovery.com This is known as the deuterium kinetic isotope effect (DKIE). tandfonline.com The magnitude of the DKIE is not always predictable and depends on which step in the metabolic process is rate-limiting. nih.gov
For example, deuteration can significantly impact N-dealkylation reactions. nih.gov In the case of this compound, where the deuterium is on the N-methyl group, it is hypothesized that this could slow down its metabolism compared to the non-deuterated parent compound. However, it's also possible for "metabolic switching" to occur, where the metabolic burden shifts to another part of the molecule. nih.govmusechem.com Therefore, detailed in vitro and in vivo studies are necessary to map the specific metabolic pathways of this compound and to determine if it leads to a more favorable profile with reduced formation of certain metabolites. nih.gov For instance, studies on deuterated enzalutamide (B1683756) (d3-enzalutamide) showed that deuteration of the N-methyl group reduced the formation of an active metabolite thought to be associated with side effects. nih.govmusechem.com
Expanding Preclinical Research Models for Broader Disease Indications
While Methazolamide (B1676374) is primarily known for its use in glaucoma, research has uncovered its potential in other areas. vulcanchem.comnih.gov Studies have shown that Methazolamide can reduce the build-up of tau protein aggregates in the brain in animal models of tauopathies, a group of neurodegenerative diseases that includes Alzheimer's disease. news-medical.net This suggests a potential neuroprotective role. Furthermore, research has indicated that Methazolamide may have therapeutic effects in inflammatory conditions like ankylosing spondylitis by modulating inflammatory pathways. vulcanchem.comnih.gov
Given these findings, preclinical research using this compound in a wider range of disease models is a promising future direction. The potentially improved pharmacokinetic profile of this compound could translate to enhanced efficacy or a better safety margin in these new indications. scienceopen.com Animal models of neurodegenerative diseases, inflammatory disorders, and even certain cancers where carbonic anhydrases are implicated, would be valuable for evaluating the therapeutic potential of this compound. mdpi.comnih.gov For example, Methazolamide has been shown to have a neuroprotective effect in mouse models of subarachnoid hemorrhage. medchemexpress.com Additionally, some research suggests Methazolamide acts as an insulin (B600854) sensitizer (B1316253) and suppresses hepatic glucose production in animal models of diabetes, an effect that appears independent of its carbonic anhydrase inhibition. nih.gov
Integration of Multi-Omics Data with this compound Research Findings
To gain a comprehensive understanding of the biological effects of this compound, integrating data from various "omics" platforms is essential. nih.gov This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the molecular changes induced by the compound. unimi.itoup.com
Q & A
Q. How is Methazolamide-d3 synthesized and characterized in preclinical research?
this compound synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or custom isotopic labeling. Characterization requires validated techniques such as nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation). Researchers must report solvent systems, reaction conditions, and purification steps to ensure reproducibility .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:
Q. What are the primary applications of this compound in carbonic anhydrase inhibition studies?
this compound serves as a tracer in enzyme kinetics and metabolic stability assays. It enables precise tracking of drug-enzyme interactions via deuterium’s negligible kinetic isotope effect (KIE) under physiological conditions. Standard protocols involve:
- Competitive binding assays with recombinant carbonic anhydrase isoforms.
- Time-resolved fluorescence or isothermal titration calorimetry (ITC) for affinity measurements .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated form?
While deuterium generally reduces metabolic clearance by stabilizing C-D bonds, its impact on this compound must be empirically validated. Studies should compare:
Q. What strategies can resolve contradictions in reported binding affinities of this compound across experimental setups?
Discrepancies often arise from assay variables (pH, temperature) or protein source differences. To address this:
Q. How can researchers validate the specificity of this compound detection in complex biological samples?
Cross-validation protocols include:
Q. What statistical approaches are optimal for interpreting dose-response relationships involving this compound in enzyme inhibition studies?
Nonlinear regression models (e.g., four-parameter logistic curve) are preferred for IC50 determination. Report:
- 95% confidence intervals for potency estimates.
- ANOVA for inter-group variability in replicate experiments.
- Bayesian hierarchical models for cross-study meta-analyses .
Methodological Challenges
Q. What controls are essential in isotopic tracer studies utilizing this compound?
Critical controls include:
Q. How should researchers address discrepancies in the literature regarding this compound stability under varying pH conditions?
Replicate conflicting studies with standardized buffers (e.g., phosphate vs. citrate). Use:
Q. What challenges arise in correlating in vitro inhibitory data of this compound with in vivo efficacy?
Key challenges include:
- Protein binding differences : Adjust in vitro IC50 values for plasma protein binding using equilibrium dialysis.
- Compartmental PK/PD modeling : Integrate tissue-specific distribution data from autoradiography or PET imaging.
- Species scaling : Validate translational relevance using humanized enzyme models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
